molecular formula C10H15N3O B13308784 N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

Katalognummer: B13308784
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: KBIXYXRLTOYBKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.2456 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide typically involves the reaction of pyridin-4-ylmethylamine with N,N-dimethylacetamide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridine ring and dimethylamino group make it a versatile compound for various applications .

Eigenschaften

Molekularformel

C10H15N3O

Molekulargewicht

193.25 g/mol

IUPAC-Name

N,N-dimethyl-2-(pyridin-4-ylmethylamino)acetamide

InChI

InChI=1S/C10H15N3O/c1-13(2)10(14)8-12-7-9-3-5-11-6-4-9/h3-6,12H,7-8H2,1-2H3

InChI-Schlüssel

KBIXYXRLTOYBKQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)CNCC1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.